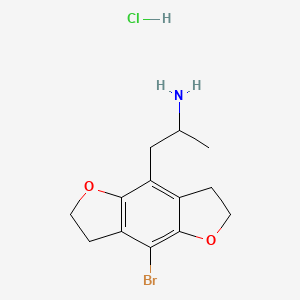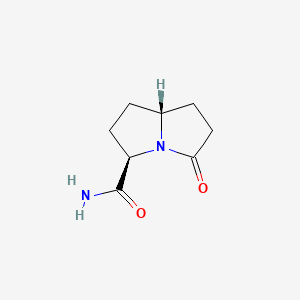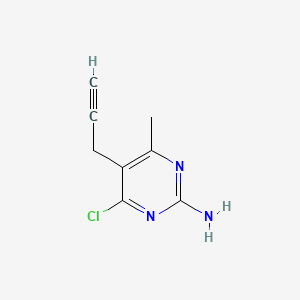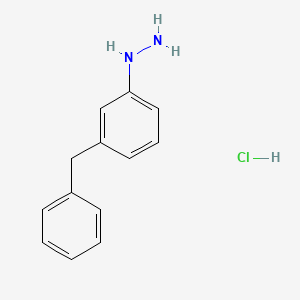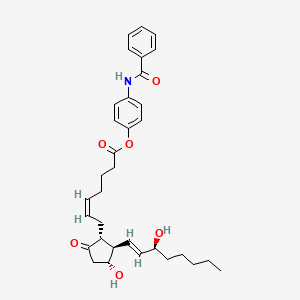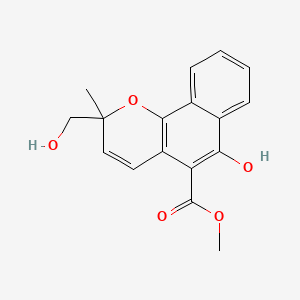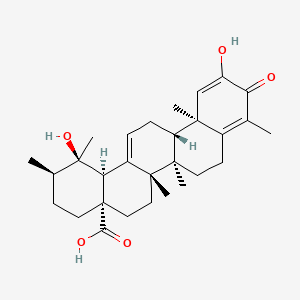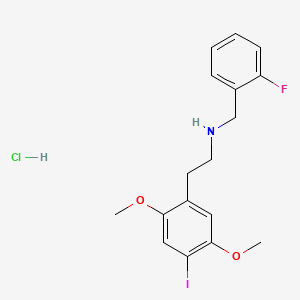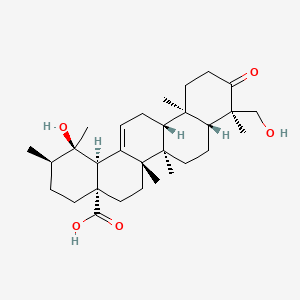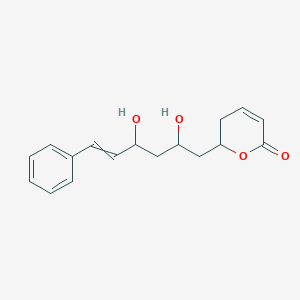
Cryptomoscatone D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptomoscatone D2 is a potent G2 checkpoint inhibitor . It is a natural product that belongs to the family of Moscatones, which are well-known for their biological properties.
Synthesis Analysis
The synthesis of Cryptomoscatone D2 was initiated by protecting one of the hydroxyl groups of propane-1, 3-diol as the benzyl ether. The compound was then oxidized with PCC to the corresponding aldehyde which underwent Maruoka asymmetric allylation employing (S)-Binol titanium complex, (S, S)-I and allyl tributyl stannane to produce the chiral homoallylic alcohol .Molecular Structure Analysis
Cryptomoscatone D2 has a molecular weight of 288.34 and its formula is C17H20O4 . The compound contains an α, β- unsaturated δ-lactone ring along with two hydroxyl groups having opposite stereostructure and an olefinic system with (Z)-configuration .Chemical Reactions Analysis
The synthesis of Cryptomoscatone D2 relied on the use of a key Mukaiyama aldol reaction followed by a diastereoselective carbonyl reduction .Physical And Chemical Properties Analysis
Cryptomoscatone D2 is an oil . Its molecular weight is 288.34 and its formula is C17H20O4 .Aplicaciones Científicas De Investigación
Stereoselective Synthesis : Cryptomoscatone D2 has been synthesized stereoselectively from trans-cinnamaldehyde, utilizing double Maruoka allylations and Sharpless epoxidation for creating the stereocenters independently. The lactone moiety in the compound was constructed using the Ring-Closing Metathesis (RCM) reaction (A. Raju & G. Sabitha, 2014).
Total Synthesis and Structural Elucidation : Research has been conducted on the first total synthesis and structural elucidation of cryptomoscatone D1, along with a novel synthetic approach for cryptomoscatone D2. The synthesis relied on key Mukaiyama aldol reactions and diastereoselective carbonyl reductions. This research confirmed the stereochemical nature of cryptomoscatone D2 and established the absolute configuration of cryptomoscatone D1 (Luiz F. T. Novaes et al., 2014).
Efficient Concise Synthesis : An efficient and concise stereoselective total synthesis of cryptomoscatone D2 has been described, highlighting the versatility of the asymmetric acetate aldol reaction starting from trans-cinnamaldehyde. Key steps in this synthesis included Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis (J. Yadav et al., 2012).
Synthetic Studies for Stereochemistry Elucidation : Efforts have been made to synthesize cryptomoscatone D1 and D2 to contribute to the elucidation of their stereochemistry. Such studies are crucial in understanding the structural aspects of these compounds (R. L. Drekener & R. Pilli, 2013).
G₂ Checkpoint Inhibitor : Cryptomoscatone D2 has been identified as a G2 checkpoint inhibitor in cancer cells. This discovery is significant as G2 checkpoint inhibitors can enhance the killing of cancer cells, particularly in those lacking p53 function. However, the compounds like cryptomoscatone D2 also show toxicity to unirradiated cells at inhibitory concentrations (Christopher M. Sturgeon et al., 2008).
Mecanismo De Acción
Cryptomoscatone D2 is a naturally occurring compound that has been identified as a potent G2 checkpoint inhibitor . This article will delve into the various aspects of its mechanism of action.
Target of Action
The primary target of Cryptomoscatone D2 is the G2 checkpoint in the cell cycle . This checkpoint plays a crucial role in maintaining the integrity of the cell’s DNA before it enters mitosis. If DNA damage is detected, the cell cycle is halted at the G2 checkpoint to allow for repair .
Mode of Action
Cryptomoscatone D2 acts by inhibiting the G2 checkpoint, forcing cells that have been arrested in the G2 phase by DNA damage to enter mitosis . This inhibition is achieved through the compound’s interaction with protein phosphorylation, specifically by inhibiting checkpoint kinases or phosphatases .
Biochemical Pathways
The G2 checkpoint is part of a signal transduction pathway that links DNA damage sensors to the mitosis-inducing kinase CDK1 . When DNA damage is detected, the PIKK family members ATM and ATR are activated, which then phosphorylate a variety of downstream targets, including the effector kinases Chk1 and Chk2. These kinases phosphorylate and inactivate CDC25C, preventing it from dephosphorylating and activating CDK1 . By inhibiting this pathway, Cryptomoscatone D2 disrupts the cell’s ability to halt the cell cycle and repair DNA damage.
Result of Action
The inhibition of the G2 checkpoint by Cryptomoscatone D2 can enhance the killing of cancer cells by ionizing radiation and DNA-damaging chemotherapeutic agents, particularly in cells lacking p53 function . It should be noted that these compounds can be toxic to unirradiated cells at checkpoint inhibitory concentrations .
Propiedades
IUPAC Name |
2-(2,4-dihydroxy-6-phenylhex-5-enyl)-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c18-14(10-9-13-5-2-1-3-6-13)11-15(19)12-16-7-4-8-17(20)21-16/h1-6,8-10,14-16,18-19H,7,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOQOIZFMLWZVMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1CC(CC(C=CC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is Cryptomoscatone D2 and where is it found?
A1: Cryptomoscatone D2 is a natural product belonging to the 6-[ω-arylalkenyl]-5,6-dihydro-α-pyrones family. It was first isolated from the bark of the Cryptocarya moschata tree, a member of the Lauraceae family. []
Q2: What are the reported biological activities of Cryptomoscatone D2?
A2: Cryptomoscatone D2 has been identified as a G2 checkpoint inhibitor. [] The G2 checkpoint plays a crucial role in the cell cycle, ensuring DNA integrity before the cell proceeds to mitosis. Disruption of this checkpoint can lead to uncontrolled cell division. []
Q3: Have there been any successful total syntheses of Cryptomoscatone D2?
A4: Yes, several research groups have reported successful total syntheses of Cryptomoscatone D2. One approach utilized a Horner–Wadsworth–Emmons reaction, Brown’s asymmetric allylation, and ring-closing metathesis. [] Another strategy employed two consecutive Maruoka asymmetric allylation reactions and a ring-closing metathesis as key steps. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



